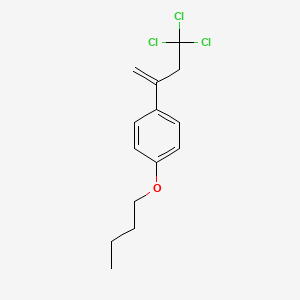
1-Butoxy-4-(4,4,4-trichlorobut-1-EN-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-4-(4,4,4-trichlorobut-1-EN-2-YL)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a butoxy group and a trichlorobut-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-4-(4,4,4-trichlorobut-1-EN-2-YL)benzene typically involves the reaction of 1-butoxy-4-bromobenzene with 4,4,4-trichlorobut-1-ene in the presence of a suitable base. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-4-(4,4,4-trichlorobut-1-EN-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichlorobut-1-en-2-yl group to a less chlorinated or fully hydrogenated form.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less chlorinated or fully hydrogenated derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
1-Butoxy-4-(4,4,4-trichlorobut-1-EN-2-YL)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, coatings, and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Butoxy-4-(4,4,4-trichlorobut-1-EN-2-YL)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Similar in structure but with different substituents on the benzene ring.
1-Butoxy-4-chlorobenzene: Contains a butoxy group and a chlorine atom on the benzene ring.
Uniqueness
1-Butoxy-4-(4,4,4-trichlorobut-1-EN-2-YL)benzene is unique due to the presence of the trichlorobut-1-en-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
63132-58-1 |
|---|---|
Molecular Formula |
C14H17Cl3O |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
1-butoxy-4-(4,4,4-trichlorobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C14H17Cl3O/c1-3-4-9-18-13-7-5-12(6-8-13)11(2)10-14(15,16)17/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
DKBKEVKUKHMDPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


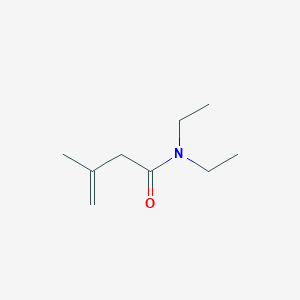

![4-{[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14520104.png)

![Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate](/img/structure/B14520109.png)
![7-[2-(2-Aminoethyl)phenyl]heptan-1-OL](/img/structure/B14520112.png)

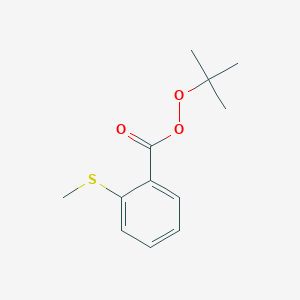
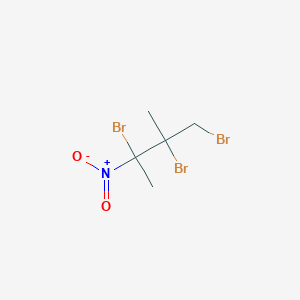
![2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14520145.png)
methyl}diazenyl]aniline](/img/structure/B14520149.png)
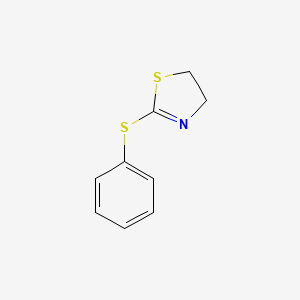
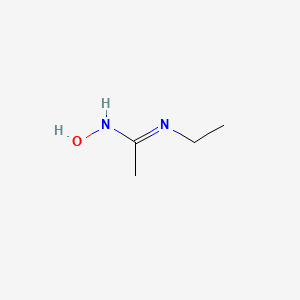
![[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14520162.png)
